1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with two bromine atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2-(1-bromoethyl)-3,5-difluorobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton and the bromine atom leaving the molecule.
Comparison with Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-2-(trifluoromethylthio)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C8H6Br2F2 |
---|---|
Molecular Weight |
299.94 g/mol |
IUPAC Name |
1-bromo-2-(1-bromoethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c1-4(9)8-6(10)2-5(11)3-7(8)12/h2-4H,1H3 |
InChI Key |
UOVZJGUYXSXTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Br)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.